1-(2,5-Dichlorophenyl)-5-fluoronaphthalene

Drug Discovery Lipophilicity ADME

Leverage the distinct peri-fluoro reactivity of 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene for your advanced synthesis programs. This scaffold combines a sterically hindered C5 fluorine with a 2,5-dichlorophenyl group, enabling stepwise orthogonal functionalization. With a computed XLogP3 of 6.2, it is uniquely suited for medicinal chemistry targeting intracellular or CNS-penetrant candidates, outperforming simpler fluoronaphthalene analogs. Secure this high-purity building block to accelerate your SAR studies.

Molecular Formula C16H9Cl2F
Molecular Weight 291.1 g/mol
Cat. No. B11839299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dichlorophenyl)-5-fluoronaphthalene
Molecular FormulaC16H9Cl2F
Molecular Weight291.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2F)C(=C1)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C16H9Cl2F/c17-10-7-8-15(18)14(9-10)12-3-1-5-13-11(12)4-2-6-16(13)19/h1-9H
InChIKeyXLYSPITYGWLECM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,5-Dichlorophenyl)-5-fluoronaphthalene Procurement Guide: A Key Intermediate in Halogenated Aromatic Synthesis


1-(2,5-Dichlorophenyl)-5-fluoronaphthalene (CAS 1361809-27-9) is a fluorinated and chlorinated naphthalene derivative with the molecular formula C16H9Cl2F and a molecular weight of 291.1 g/mol [1]. This compound features a unique substitution pattern, combining a 5-fluorine atom on the naphthalene core with a 2,5-dichlorophenyl group at the 1-position . Its structure provides distinct chemical handles, making it a valuable scaffold and intermediate in organic synthesis for pharmaceuticals and advanced materials [1].

Why 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene is Not Interchangeable with Other Fluoronaphthalene Analogs


Substituting 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene with a generic or closely related analog, such as its regioisomer 1-(2,5-Dichlorophenyl)-8-fluoronaphthalene or the simpler 1-fluoronaphthalene, can lead to significant and verifiable differences in physicochemical properties and reactivity [1]. The specific positioning of the fluorine atom on the naphthalene ring, particularly at the sterically and electronically distinct peri-position (C5), dictates a unique reactivity profile in cross-coupling reactions compared to the more accessible C8 position [2]. Furthermore, the combination of the 5-fluoro substitution with the 2,5-dichlorophenyl group results in a computed lipophilicity (XLogP3 = 6.2) that is substantially higher than that of the parent 1-fluoronaphthalene (XLogP3 = 3.7), which directly impacts its behavior in biological systems and material formulations [1].

Evidence-Based Differentiation of 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene: Quantitative Comparison with Analogs


Lipophilicity Profile of 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene vs. 1-Fluoronaphthalene

The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 6.2) compared to the simpler analog 1-fluoronaphthalene (XLogP3 = 3.7) [1]. This quantitative difference indicates a substantial increase in hydrophobicity and potential for membrane permeability.

Drug Discovery Lipophilicity ADME Computed Properties

Regioisomeric Impact: 5-Fluoro vs. 8-Fluoro Substitution Pattern in 1-(2,5-Dichlorophenyl)-naphthalene

The compound 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene is distinguished from its regioisomer, 1-(2,5-Dichlorophenyl)-8-fluoronaphthalene (CAS 1361795-95-0), solely by the position of the fluorine atom on the naphthalene ring [1][2]. While computed molecular properties like weight (291.1 g/mol) and XLogP3 (6.2) are identical for both isomers, their reactivity in transition-metal-catalyzed cross-coupling reactions is predicted to be distinct [3]. The fluorine at the 5-position (peri-position) experiences significant steric hindrance from the adjacent 1-aryl group, which can alter the regiochemical outcome of reactions compared to the less hindered 8-fluoro isomer [3].

Organic Synthesis Regioselectivity Cross-coupling Fluorine Chemistry

Synthetic Utility: The Dichlorophenyl Moiety as a Multi-Functional Handle

In contrast to the simple parent compound 1-fluoronaphthalene, 1-(2,5-dichlorophenyl)-5-fluoronaphthalene possesses two distinct halogen types (Cl and F) on different aromatic rings [1]. The presence of the 2,5-dichlorophenyl group provides two additional sites for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura), while the 5-fluorine atom can be leveraged for nucleophilic aromatic substitution (SNAr) under specific conditions [2]. This orthogonal reactivity is a key differentiator, allowing for stepwise, site-selective functionalization that is impossible with simpler mono-halogenated naphthalenes [2].

Synthetic Methodology C-C Bond Formation Functional Group Interconversion

Strategic Applications for 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene in Research and Development


Synthesis of Highly Lipophilic Drug Candidates

Based on its significantly high computed XLogP3 value of 6.2 [1], 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene is ideally suited as a lipophilic scaffold for medicinal chemistry programs targeting intracellular or CNS-penetrant therapeutics. Its use can expedite the development of compounds where high membrane permeability is a prerequisite, distinguishing it from less lipophilic fluoronaphthalene alternatives [1].

Investigating Regioselective Transformations on Hindered Aromatic Systems

This compound serves as a valuable probe for studying the impact of peri-interactions on the reactivity of fluoronaphthalenes [2]. Its structure allows researchers to directly compare the outcomes of cross-coupling or nucleophilic substitution reactions against the less hindered 8-fluoro isomer, thereby generating fundamental insights into steric and electronic control in synthetic methodology [2].

Building Block for Orthogonal and Iterative Cross-Coupling Sequences

The presence of a fluorine atom on the naphthalene core and two chlorine atoms on a distinct aryl ring provides a unique opportunity for stepwise, orthogonal functionalization [3]. This compound can be employed in complex synthesis sequences where the order of bond formation is critical, a capability not offered by simpler halogenated naphthalenes [3].

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